Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,3-dichloropyrazine with 2-piperidylmethylamine in dimethylformamide (DMF) . The reaction proceeds to form the hexahydro-pyridoquinoxaline core structure, followed by esterification with ethyl alcohol to yield the final product .
Molecular Structure Analysis
Scientific Research Applications
Bromination Reactions
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate has been utilized in bromination reactions. Ukrainets et al. (2013) found that treating this compound with bromine in aqueous acetic acid solution led to the production of brominated analogs, providing insights into the structural features of major and minor reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Synthesis of Heterocycles
This compound is also significant in the synthesis of diverse heterocycles. For example, Markees (1990) described the reaction of Ethyl 4H-pyran-4-one-2-carboxylate with 1,2-diaminobenzene, leading to the formation of pyrido[1,2-a]quinoxaline derivatives (Markees, 1990).
Antitubercular Activity
The antitubercular activities of derivatives synthesized from Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate have been analyzed. Ukrainets et al. (2008) conducted a comparative analysis of antitubercular activities of these compounds, contributing to the development of potential treatments for tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).
Diuretic Activity
Research by Ukrainets et al. (2013) demonstrated that derivatives of this compound exhibit significant diuretic activity. They established that the diuretic activity of these derivatives increases substantially in comparison with their non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
properties
IUPAC Name |
ethyl 6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-20-15(19)10-6-7-12-11(9-10)16-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,2-5,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWOXCMXNFENGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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